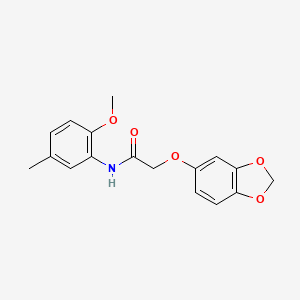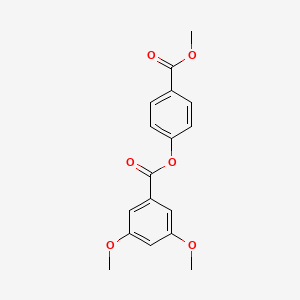
4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C17H16O6 and a molecular weight of 316.30 g/mol. This compound is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring and two methoxy groups attached to a benzoate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-(methoxycarbonyl)phenol with 3,5-dimethoxybenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy groups on the benzoate moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of enzymatic activity, receptor binding, or other biochemical processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-(methoxycarbonyl)phenyl 3,5-dimethoxybenzoate include:
4-(methoxycarbonyl)phenylboronic acid: This compound has a similar methoxycarbonyl group but differs in the presence of a boronic acid moiety instead of the benzoate group.
3,5-dimethoxybenzoic acid: This compound shares the dimethoxybenzoate structure but lacks the methoxycarbonyl phenyl group.
4-(methoxycarbonyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-12(9-15(10-14)21-2)17(19)23-13-6-4-11(5-7-13)16(18)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFHIOYKBSTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
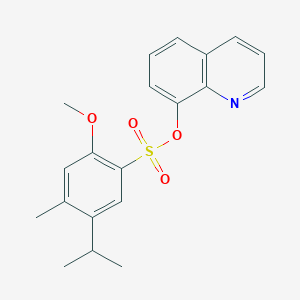
![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![N-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)
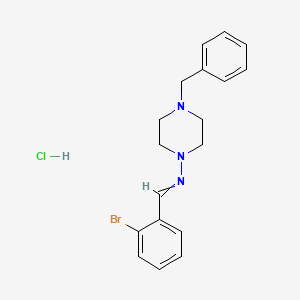
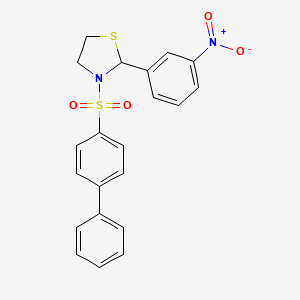
![15-methyl-N-(pyridin-3-ylmethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
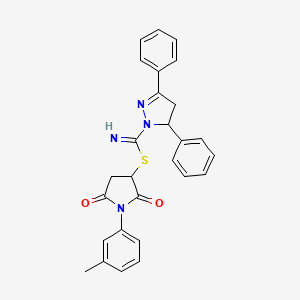
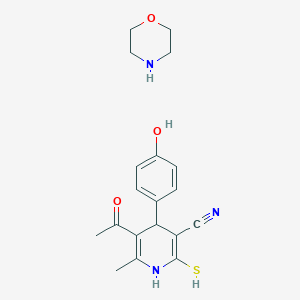
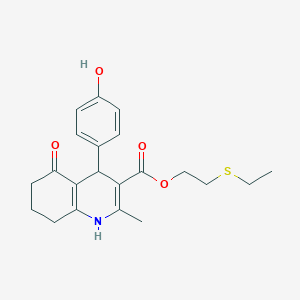
![1-Chloro-4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-2-methylbenzene](/img/structure/B4920920.png)
